2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
Description
This compound is a highly branched aromatic acetonitrile derivative characterized by a central phenyl core substituted with multiple cyanomethylphenyl groups. Its structure features a dendritic arrangement of aromatic rings, each terminating in a cyanomethyl (-CH₂CN) functional group.
Properties
IUPAC Name |
2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H48N6/c73-31-25-49-1-13-55(14-2-49)61-37-62(56-15-3-50(4-16-56)26-32-74)41-67(40-61)70-46-71(68-42-63(57-17-5-51(6-18-57)27-33-75)38-64(43-68)58-19-7-52(8-20-58)28-34-76)48-72(47-70)69-44-65(59-21-9-53(10-22-59)29-35-77)39-66(45-69)60-23-11-54(12-24-60)30-36-78/h1-24,37-48H,25-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJCPCUMLOVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N)C7=CC(=CC(=C7)C8=CC=C(C=C8)CC#N)C9=CC=C(C=C9)CC#N)C1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48N6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
The triphenylbenzene backbone is synthesized via Friedel-Crafts alkylation using acetophenone derivatives. A representative method involves:
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Reactants : Acetophenone (1 mmol), potassium hydroxide (1 mmol), and 18-crown-6 (1 mmol) in 1,4-dioxane.
This method leverages base-catalyzed cyclotrimerization, where acetophenone undergoes self-condensation to form the aromatic core. Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency by stabilizing intermediates.
Cyanomethyl Group Introduction
Bromination-Cyanation Sequence
Cyanomethyl substituents are introduced via bromination followed by nucleophilic substitution:
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Bromination :
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Cyanation :
This two-step approach minimizes side reactions and ensures regioselectivity, critical for maintaining structural fidelity.
Coupling Strategies for Branched Architecture
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling links pre-functionalized phenylboronic acids to the core:
Ullmann-Type Coupling
For electron-deficient aryl halides, copper(I)-mediated coupling is employed:
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis utilizes continuous flow systems to enhance efficiency:
Catalytic Optimization
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Lewis Acids : Zinc chloride (ZnCl₂) accelerates Friedel-Crafts steps at 0.5 mol% loading.
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Phase-Transfer Catalysts : 18-Crown-6 improves interfacial reactivity in biphasic systems.
Purification and Characterization
Column Chromatography
Recrystallization
Analytical Validation
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NMR : ¹H and ¹³C spectra confirm substitution patterns (e.g., singlet at δ 7.81 ppm for central phenyl protons).
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HRMS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ at 423.1481).
Challenges and Mitigation
Steric Hindrance
Chemical Reactions Analysis
Types of Reactions
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl involves its interaction with specific molecular targets. The compound’s multiple aromatic rings and nitrile groups allow it to engage in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its multiple cyanomethylphenyl substituents, which distinguish it from simpler acetonitrile derivatives. Below is a comparison with key analogs:
Physicochemical Properties
- Solubility : The target compound’s hydrophobicity (due to aromatic rings) likely limits solubility in polar solvents, contrasting with smaller acetonitriles (e.g., ), which are more soluble in acetone or DMSO.
- Thermal Stability: Cyanomethyl groups may decompose at high temperatures (>200°C), a limitation shared with simpler acetonitriles .
Research Findings and Hypotheses
- Materials Science : The compound’s symmetry and rigidity align with design principles for liquid crystals or metal-organic frameworks (MOFs), though experimental validation is absent in the evidence .
- Bioactivity Gaps: Unlike marine-derived actinomycete compounds (e.g., salternamides in ), this compound lacks reported antimicrobial or cytotoxic properties, likely due to its synthetic, non-chiral structure.
- Comparative Reactivity: The cyanomethyl groups may exhibit nucleophilic behavior similar to smaller acetonitriles, but steric effects could suppress reactivity .
Q & A
Q. What synthetic strategies are recommended for preparing this polyaromatic acetonitrile derivative?
The synthesis of this compound requires a multi-step approach involving iterative cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to assemble the branched aromatic core. For example, modular assembly of trisubstituted phenyl intermediates via sequential Buchwald-Hartwig amination or cyanomethylation (using Knoevenagel condensation) can be employed . Solvent selection (e.g., DMF or THF) and palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for minimizing steric hindrance and achieving regioselectivity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- 1H/13C NMR : To confirm the integration of aromatic protons and cyanomethyl groups.
- FTIR : To verify the C≡N stretch (~2240 cm⁻¹) and aromatic C-H vibrations .
- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
- HPLC-PDA : To assess purity (>95%) and identify byproducts from incomplete coupling steps .
Q. What preliminary applications are suggested by its structural features?
The high aromaticity and nitrile functionalities suggest potential as:
- A ligand for metal-organic frameworks (MOFs) due to π-π stacking and coordination sites.
- A precursor for thermally stable polymers (e.g., polyimides) via nitrile trimerization .
- A fluorescent probe candidate, given extended conjugation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict supramolecular behavior?
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., steric clashes during aryl-aryl coupling) .
- Molecular Dynamics (MD) : Simulate self-assembly in solvents (e.g., DMSO) to predict crystallization tendencies or aggregation .
- Docking Studies : Screen against biological targets (e.g., kinase enzymes) to prioritize experimental assays .
Q. What strategies resolve low yields in the final coupling step?
- Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for enhanced steric tolerance .
- Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to accelerate sluggish reactions .
- Protecting Groups : Temporarily shield cyanomethyl moieties with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
Q. How does the compound’s stereoelectronic profile influence its reactivity?
- Electron-Deficient Aromatic Rings : The electron-withdrawing nitrile groups polarize the aryl backbone, enhancing electrophilic substitution at meta positions .
- Steric Maps : Molecular volume calculations (e.g., using Spartan) reveal hindered accessibility at the central phenyl node, necessitating bulky ligand-free catalysts .
Methodological Recommendations
- Contradiction Analysis : If NMR signals contradict computational predictions (e.g., unexpected splitting), perform X-ray crystallography to resolve structural ambiguities .
- Scale-Up Challenges : Adopt membrane-based separation (e.g., nanofiltration) to purify multi-gram batches, as described in CRDC subclass RDF2050104 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
